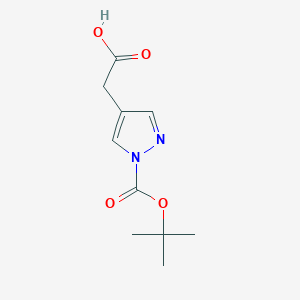
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the free amine.
Oxidation and Reduction:
Esterification and Amidation: The acetic acid moiety can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.
Boc Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or ethyl acetate.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Esters and Amides: Formed through reactions of the acetic acid moiety with alcohols and amines.
Applications De Recherche Scientifique
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid largely depends on its use as a synthetic intermediate. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The acetic acid moiety can participate in various reactions, facilitating the formation of esters and amides .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure with a piperidine ring instead of a pyrazole ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Contains an azetidine ring instead of a pyrazole ring.
2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid: Features a propanamido group instead of a pyrazole ring.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific target molecules in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-7(5-11-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
Clé InChI |
YULSVSULDSLWJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


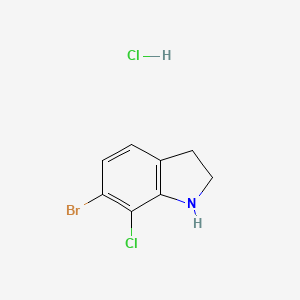
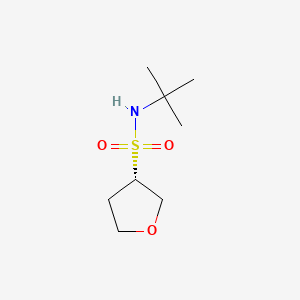
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
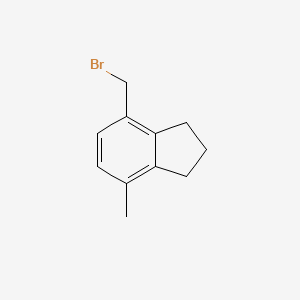
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
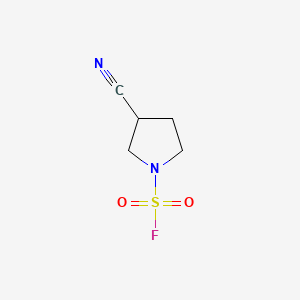
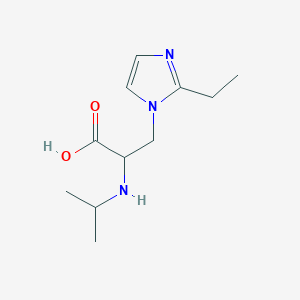
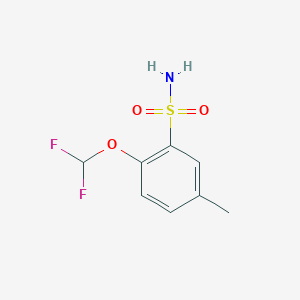
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
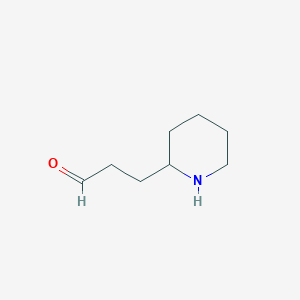
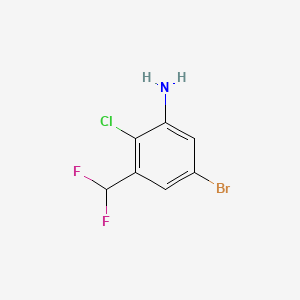
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
